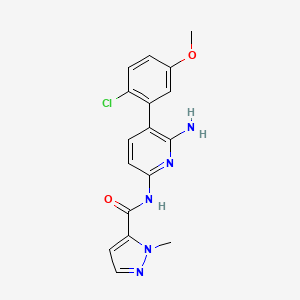
PF-04531083
概述
描述
Pf-04531083: 是一种选择性钠通道Nav1.8阻滞剂。 它是一种口服可用的、有效的、选择性的化合物,已被研究用于治疗神经性疼痛和炎症性疼痛 。 This compound 的化学名称为 N-[6-氨基-5-(2-氯-5-甲氧基苯基)-2-吡啶基]-1-甲基-1H-吡唑-5-甲酰胺 .
科学研究应用
Pf-04531083 有几种科学研究应用,包括:
化学: 用作研究钠通道阻滞剂及其对离子通道的影响的研究工具。
生物学: 研究其在调节神经元兴奋性和突触可塑性中的潜在作用。
医学: 探索其作为神经性疼痛和炎症性疼痛的潜在治疗方法。
作用机制
Pf-04531083 通过选择性阻断钠通道Nav1.8 发挥作用。这种抑制降低了神经元的兴奋性,从而减少了疼痛信号的传递。 所涉及的分子靶标和途径包括电压门控钠通道,这些通道在神经元动作电位的产生和传播中起着至关重要的作用 .
生化分析
Biochemical Properties
PF-04531083 plays a significant role in biochemical reactions, particularly as a selective Nav1.8 blocker . Nav1.8 is a voltage-gated sodium channel, predominantly expressed in the peripheral nervous system and linked to various pain disorders . By blocking this channel, this compound can potentially alleviate neuropathic and inflammatory pain .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to block the Nav1.8 sodium channel . This action can influence cell function by altering neuronal excitability, synaptic plasticity, and other cellular processes . In Pitt Hopkins Syndrome (PTHS) mouse models, for instance, this compound has been shown to normalize neuron function, brain circuit activity, and behavioral abnormalities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Nav1.8 sodium channel . As a selective Nav1.8 blocker, it binds to this channel, inhibiting its function and thereby altering neuronal excitability . This can lead to changes in gene expression and other molecular-level effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, in a study assessing its effect on heat pain in healthy volunteers, the compound showed effectiveness at different time points
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with dosage . For instance, in PTHS mouse models, it was found to be effective at rescuing central nervous system phenotypes
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as a Nav1.8 blocker, it may interact with enzymes or cofactors related to this sodium channel
Transport and Distribution
Given its role as a Nav1.8 blocker, it may interact with transporters or binding proteins related to this sodium channel .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. As a Nav1.8 blocker, it is likely to be localized where these sodium channels are present
准备方法
Pf-04531083 的制备涉及多种合成路线和反应条件最终产品通过一系列纯化步骤获得,以确保高纯度 .
化学反应分析
相似化合物的比较
Pf-04531083 作为钠通道Nav1.8阻滞剂,其高选择性和效力是独一无二的。类似的化合物包括:
A-803467: 另一种用于疼痛研究的钠通道阻滞剂。
VX-150: 一种被研究用于疼痛管理但已在临床试验中停止的化合物。
VX-548: 目前正处于疼痛管理的临床试验中。
HRS4800: 一种处于疼痛管理临床试验中的化合物。
JMKX000623: 另一种处于疼痛管理临床试验中的化合物 .
This compound 因其对Nav1.8 的特异性靶向和在疼痛管理中的潜在治疗应用而脱颖而出。
属性
IUPAC Name |
N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGMDIPCQOGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079400-07-9 | |
| Record name | PF-04531083 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pf-04531083 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04531083 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
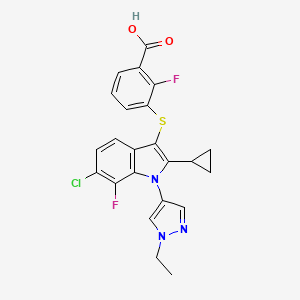


![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)
![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)
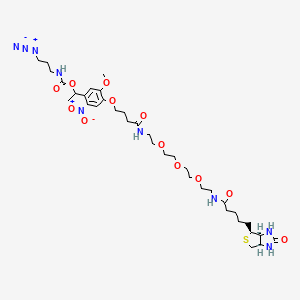
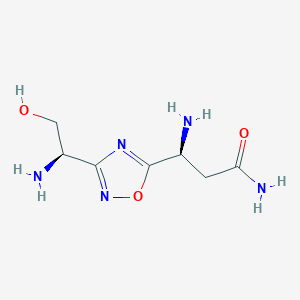

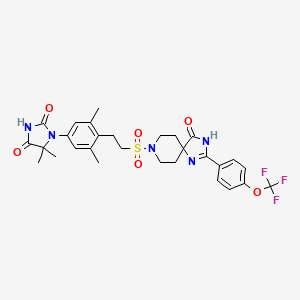
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride](/img/structure/B609861.png)


